[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid
Description
[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid is a fluorinated pyrazole derivative characterized by a trifluoromethyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring, with an acetic acid moiety at the 5-position. This compound is widely utilized in medicinal chemistry and agrochemical research due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and binding affinity in target interactions .
Properties
IUPAC Name |
2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-12-4(3-6(13)14)2-5(11-12)7(8,9)10/h2H,3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGSLYWGXKBFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine in the presence of an acid catalyst such as sulfuric acid, acetic acid, or trifluoroacetic acid . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrazole ring. The final product is obtained after hydrolysis and purification steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl group makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent. Research is ongoing to explore its efficacy and safety in various medical conditions .
Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties such as increased stability, solubility, and bioavailability. It is also used in the formulation of specialty chemicals and coatings .
Mechanism of Action
The mechanism of action of [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain . These interactions can lead to various biological effects, including anti-inflammatory, antiviral, or anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their molecular properties, and distinguishing features:
Key Comparative Insights
Electronic Effects and Reactivity
- The trifluoromethyl group in the parent compound enhances electrophilicity, making it reactive in nucleophilic substitutions. Analogs with -CF₂H (e.g., [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid) exhibit reduced electron-withdrawing effects, impacting reactivity in coupling reactions .
- Replacement of acetic acid with an ethyl ester (e.g., Ethyl 3-(trifluoromethyl)pyrazole-5-carboxylate) decreases acidity (pKa ~4.5 vs. ~2.8 for the parent), favoring passive cellular uptake .
Physical Properties
- Melting points vary significantly: the parent compound’s benzoic acid derivative (mp 195–198°C) has higher thermal stability than the thiophene analog (mp ~212°C), attributed to stronger π-π stacking in aromatic systems .
Biological Activity
Chemical Identity
- IUPAC Name: 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid
- CAS Number: 1154762-97-6
- Molecular Formula: C7H7F3N2O2
- Molecular Weight: 208.14 g/mol
This compound belongs to the class of pyrazole derivatives and is characterized by a trifluoromethyl group, which significantly influences its biological activity and chemical properties.
The biological activity of [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid is primarily attributed to its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances binding affinity and selectivity towards various enzymes and receptors, potentially inhibiting their activity or modulating their function .
Antitumor Activity
Recent studies have highlighted its potential as an anticancer agent. For example, research indicates that compounds containing the 1H-pyrazole scaffold can inhibit the growth of several cancer cell types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The apoptosis-inducing capability of these compounds was demonstrated through morphological changes and enhanced caspase-3 activity in treated cells.
Comparison with Similar Compounds
The unique properties of this compound can be contrasted with similar compounds, such as:
| Compound Name | Biological Activity |
|---|---|
| [1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acetic acid | Moderate anticancer properties |
| [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propionic acid | Lower selectivity in enzyme inhibition |
| [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]butyric acid | Reduced lipophilicity and stability |
In Vivo Studies
In vivo studies have shown that this compound exhibits significant antitumor activity, supporting its potential as a therapeutic agent in cancer treatment .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells, revealing that specific derivatives led to a notable increase in apoptosis markers at concentrations as low as 1.0 μM .
- Microtubule Destabilization : Another study reported that certain pyrazole-based compounds inhibited microtubule assembly, suggesting a mechanism for their antitumor effects through disruption of cellular structure .
Synthetic Routes
The synthesis of this compound typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine under acidic conditions. This method has been optimized for yield and purity, contributing to its availability for research purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
